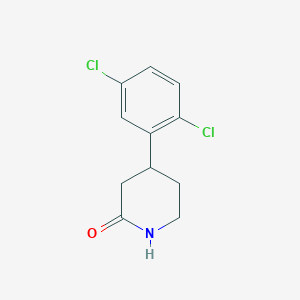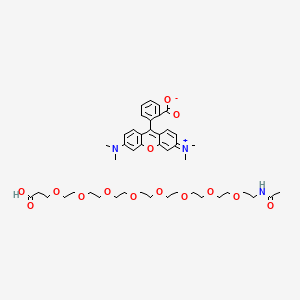
6-oxo-3H-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2-hydroxypyridine-3-carboxylic acid. This reaction typically uses oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions to yield the desired product.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of malonic acid derivatives with 3-aminopyridine under high-temperature conditions can lead to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 6-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products
Oxidation: Formation of more oxidized pyridine derivatives.
Reduction: Formation of 6-hydroxy-3H-pyridine-3-carboxylic acid.
Substitution: Formation of esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
6-oxo-3H-pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, its structural similarity to pyridine nucleotides allows it to interfere with enzymatic processes that involve these cofactors.
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic Acid (2-pyridinecarboxylic acid)
- Nicotinic Acid (3-pyridinecarboxylic acid)
- Isonicotinic Acid (4-pyridinecarboxylic acid)
Comparison
6-oxo-3H-pyridine-3-carboxylic acid is unique due to the presence of both a keto group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its structural features confer distinct biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H5NO3 |
|---|---|
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
6-oxo-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-4H,(H,9,10) |
Clave InChI |
JIPAKXOTAVQYOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=CC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


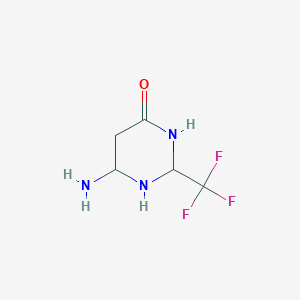
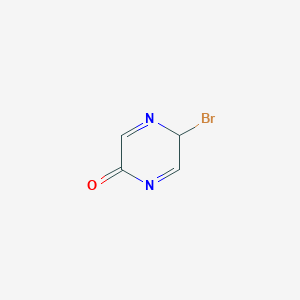
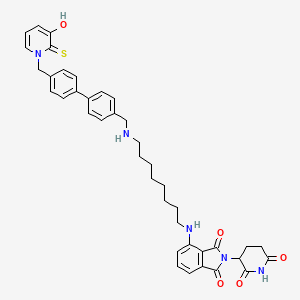
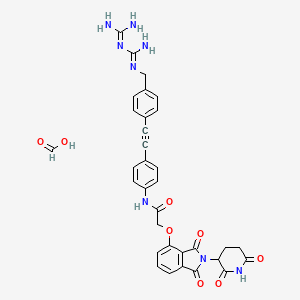
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
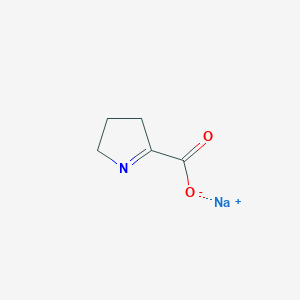
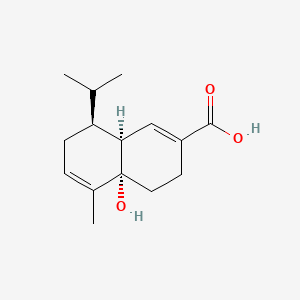
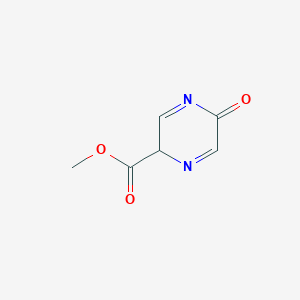
![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)
